Cas no 1212257-18-5 ((2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid)

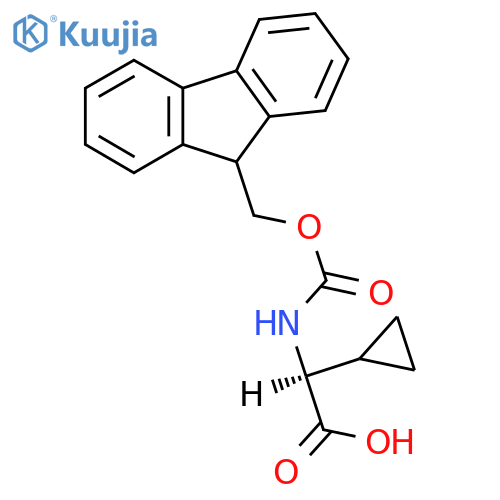

1212257-18-5 structure

商品名:(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid

- Fmoc-Cyclopropylglycine

- Fmoc-L-cPrGly-OH

- Fmoc-L-Cyclopropylglycine

- (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)aceticacid

- FL572-1

- L-Cyclopropylglycine,N-FMOC protected

- OR2679

- (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

- (S)-Fmoc-cyclopropylglycine

- AS-813/43499842

- (S)-CYCLOPROPYL({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO})ACETIC ACID

- 1212257-18-5

- EN300-7189525

- Fmoc-(S)-2-cyclopropylglycine

- MFCD06659145

- DTXSID80375783

- YMLZBPTXRMNAFP-SFHVURJKSA-N

- DS-019126

- Fmoc-Gly(cPropyl)-OH

- CS-0101026

- C71774

- L-Cyclopropylglycine, N-Fmoc protected (Fmoc-L-cPrGly-OH)

- AKOS015949716

- cyclopropyl{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

- Fmoc-L-cyclopropylglycine, AldrichCPR

- DS-4623

- (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

- SCHEMBL18055179

-

- MDL: MFCD06659145

- インチ: InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1

- InChIKey: YMLZBPTXRMNAFP-SFHVURJKSA-N

- ほほえんだ: O=C(O)[C@H](C1CC1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O

計算された属性

- せいみつぶんしりょう: 337.13100

- どういたいしつりょう: 337.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 496

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 密度みつど: 1.332±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (5.7E-3 g/L) (25 ºC),

- PSA: 79.12000

- LogP: 3.59270

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid セキュリティ情報

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM203160-250mg |

Fmoc-L-Cyclopropylglycine |

1212257-18-5 | 95% | 250mg |

$54 | 2023-11-22 | |

| Chemenu | CM203160-5g |

Fmoc-L-Cyclopropylglycine |

1212257-18-5 | 95% | 5g |

$558 | 2023-11-22 | |

| abcr | AB243525-250mg |

L-Cyclopropylglycine, N-Fmoc protected (Fmoc-L-cPrGly-OH); . |

1212257-18-5 | 250mg |

€137.00 | 2025-02-15 | ||

| AAPPTec | UFG117-250mg |

Fmoc-CyclopropylGly-OH |

1212257-18-5 | 250mg |

$130.00 | 2024-07-20 | ||

| Chemenu | CM203160-10g |

Fmoc-L-Cyclopropylglycine |

1212257-18-5 | 95% | 10g |

$916 | 2023-11-22 | |

| TRC | F657745-5g |

Fmoc-L-cyclopropylglycine |

1212257-18-5 | 5g |

$ 500.00 | 2023-02-02 | ||

| Chemenu | CM203160-5g |

Fmoc-L-Cyclopropylglycine |

1212257-18-5 | 95% | 5g |

$449 | 2021-08-04 | |

| Chemenu | CM203160-1g |

Fmoc-L-Cyclopropylglycine |

1212257-18-5 | 95% | 1g |

$184 | 2023-11-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37390-1g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylacetic acid |

1212257-18-5 | 95% | 1g |

¥762.0 | 2023-09-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0137-1g |

(S)-Fmoc-cyclopropylglycine |

1212257-18-5 | 97% | 1g |

2527.17CNY | 2021-05-07 |

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

推奨される供給者

Amadis Chemical Company Limited

(CAS:1212257-18-5)(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

清らかである:99%

はかる:5g

価格 ($):394.0